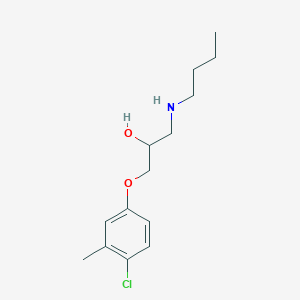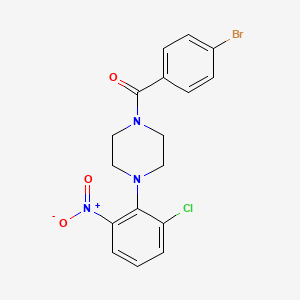![molecular formula C13H13NO4S2 B5112002 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research. DMTF is a thiophene derivative that has been studied for its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of DMTF is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
DMTF has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMTF has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
DMTF has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Moreover, DMTF exhibits good stability and can be stored for extended periods without significant degradation.
However, DMTF also has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Moreover, DMTF can exhibit low solubility in some organic solvents, which can limit its use in certain experiments.
Orientations Futures
For scientific research include the development of new drugs and materials based on DMTF.
Méthodes De Synthèse
DMTF can be synthesized using different methods, including the reaction of 2,4-dimethylaniline with thiophene-2-carboxylic acid and chlorosulfonic acid. The reaction yields 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
DMTF has been studied for its potential applications in various areas of scientific research. One of the significant applications of DMTF is in the field of medicinal chemistry. DMTF has been reported to exhibit potent anti-tumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, DMTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
DMTF has also been studied for its potential applications in drug discovery. The compound has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
In addition to its medicinal applications, DMTF has also been studied for its potential applications in material science. DMTF has been reported to exhibit good thermal stability and can be used as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-8-3-4-11(9(2)5-8)14-20(17,18)10-6-12(13(15)16)19-7-10/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDPWGQSSNRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)
![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)

![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)